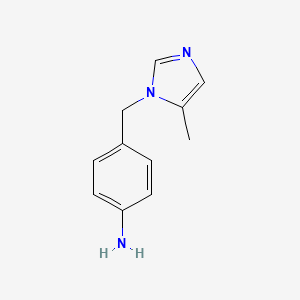

1-(4-aminobenzyl)-5-methyl-1H-imidazole

描述

Contextual Significance of Imidazole (B134444) Derivatives in Medicinal Chemistry

The imidazole nucleus is a ubiquitous feature in a vast array of biologically important molecules, both natural and synthetic. chemijournal.com Its presence in the essential amino acid histidine, histamine (B1213489), and purine (B94841) bases of nucleic acids underscores its fundamental role in biological systems. longdom.org In the realm of medicinal chemistry, the imidazole ring is considered a "privileged scaffold" due to its ability to serve as a versatile template for the development of drugs targeting a wide range of diseases. nih.gov

The therapeutic applications of imidazole derivatives are remarkably diverse, spanning multiple disease areas. They have been successfully developed as antifungal agents (e.g., clotrimazole, miconazole), antibacterial compounds, and anticancer therapeutics (e.g., dacarbazine, nilotinib). nih.gov Furthermore, imidazole-containing compounds have shown promise as anti-inflammatory, analgesic, antihypertensive, and antidiabetic agents. researchgate.net

The unique physicochemical properties of the imidazole ring contribute to its widespread utility in drug design. researchgate.net It is an aromatic heterocycle that can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets such as enzymes and receptors. researchgate.net The two nitrogen atoms in the ring provide sites for substitution, allowing for the fine-tuning of steric and electronic properties to optimize potency and selectivity. researchgate.net The ability of the imidazole scaffold to be readily functionalized at multiple positions provides a rich platform for generating diverse chemical libraries for high-throughput screening and lead optimization. nih.gov

Rationale for Investigating 1-(4-aminobenzyl)-5-methyl-1H-imidazole as a Research Target

While the broader class of imidazole derivatives has been extensively studied, the specific compound This compound represents a promising yet underexplored area of research. The rationale for its investigation as a research target is rooted in the strategic combination of its structural components, each of which has established significance in medicinal chemistry.

The 1-benzyl substituent is a common feature in many biologically active imidazoles. ontosight.ai This group can engage in hydrophobic and π-stacking interactions within the binding pockets of proteins, often contributing to enhanced potency. ontosight.ai The 5-methyl group, while seemingly simple, can influence the compound's metabolic stability and conformational preferences, which are critical determinants of its pharmacokinetic and pharmacodynamic profiles. nih.gov

Perhaps the most intriguing feature of this molecule is the 4-aminobenzyl moiety. The presence of an amino group on the phenyl ring introduces a key functional group that can participate in hydrogen bonding and ionic interactions. This is particularly relevant in the context of enzyme inhibition, where interactions with specific amino acid residues in the active site are crucial for activity. For instance, the amino group can act as a key pharmacophore in kinase inhibitors by forming critical hydrogen bonds with the hinge region of the enzyme. nih.gov

The combination of these three structural motifs in This compound suggests a high potential for biological activity. Research on closely related 1,5-disubstituted imidazoles has revealed their potential as antagonists for the Angiotensin II AT1 receptor, highlighting the importance of the substitution pattern for specific biological targets. nih.gov Furthermore, various substituted benzyl (B1604629) imidazoles have been investigated for their anticancer properties, targeting key signaling pathways involved in tumor progression. nih.govjcdr.net

Therefore, the investigation of This compound is warranted based on the hypothesis that its unique structural arrangement could lead to novel interactions with biologically relevant targets, potentially in the areas of oncology, infectious diseases, or inflammatory conditions. Its synthesis and subsequent biological evaluation would provide valuable insights into the structure-activity relationships of this class of compounds and could pave the way for the development of new therapeutic leads.

Illustrative Data Tables

Disclaimer: The following data tables are for illustrative purposes only and represent typical data that might be generated for a compound of this class. The values presented are not based on experimental results for this compound.

Table 1: Physicochemical Properties of a Representative 1,5-Disubstituted Imidazole

| Property | Value |

| Molecular Formula | C₁₁H₁₃N₃ |

| Molecular Weight | 187.24 g/mol |

| LogP | 2.5 |

| pKa | 6.8 |

| Solubility | Soluble in DMSO, Methanol |

Table 2: In Vitro Biological Activity Profile of a Representative 1,5-Disubstituted Imidazole

| Target | Assay Type | IC₅₀ (µM) |

| Kinase X | Enzyme Inhibition | 0.5 |

| Kinase Y | Enzyme Inhibition | > 50 |

| Bacterial Strain A | Minimum Inhibitory Concentration | 16 |

| Cancer Cell Line B | Cytotoxicity (MTT) | 5.2 |

Structure

3D Structure

属性

分子式 |

C11H13N3 |

|---|---|

分子量 |

187.24 g/mol |

IUPAC 名称 |

4-[(5-methylimidazol-1-yl)methyl]aniline |

InChI |

InChI=1S/C11H13N3/c1-9-6-13-8-14(9)7-10-2-4-11(12)5-3-10/h2-6,8H,7,12H2,1H3 |

InChI 键 |

ZOJPEWYTSYERHF-UHFFFAOYSA-N |

规范 SMILES |

CC1=CN=CN1CC2=CC=C(C=C2)N |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of 1 4 Aminobenzyl 5 Methyl 1h Imidazole

Established and Proposed Synthetic Pathways

The synthesis of 1-(4-aminobenzyl)-5-methyl-1H-imidazole is typically achieved through a linear sequence of reactions. A common and logical pathway commences with the formation of the 5-methylimidazole ring, followed by N-alkylation with a protected or precursor form of the 4-aminobenzyl group, and concluding with a final deprotection or reduction step.

A plausible and widely applicable synthetic strategy involves the following key steps:

Synthesis of 4(5)-methyl-1H-imidazole: This precursor forms the core heterocyclic structure.

N-alkylation: The 4(5)-methyl-1H-imidazole is reacted with a 4-nitrobenzyl halide, such as 4-nitrobenzyl bromide or chloride, to introduce the benzyl (B1604629) moiety at the N1 position. This reaction typically proceeds via nucleophilic substitution.

Reduction of the nitro group: The nitro group on the phenyl ring is then reduced to an amino group to yield the final product.

This pathway is advantageous as it utilizes readily available starting materials and employs well-established chemical transformations.

Synthesis of Key Precursors and Intermediate Compounds

The successful synthesis of the target molecule relies on the efficient preparation of key precursors and intermediates.

4(5)-Methyl-1H-imidazole: This starting material can be synthesized through various established methods for imidazole (B134444) ring formation. The Debus-Radziszewski imidazole synthesis is a classical and versatile method that involves the three-component reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia asianpubs.orgacs.orgnih.gov. For the synthesis of 4(5)-methyl-1H-imidazole, methylglyoxal can be reacted with formaldehyde and ammonia.

4-Nitrobenzyl Halides: 4-Nitrobenzyl bromide and 4-nitrobenzyl chloride are commercially available reagents that serve as the source for the 4-nitrobenzyl moiety. These compounds are typically prepared by the radical bromination or chlorination of p-nitrotoluene.

1-(4-Nitrobenzyl)-5-methyl-1H-imidazole: This key intermediate is synthesized through the N-alkylation of 4(5)-methyl-1H-imidazole. The reaction is generally carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a suitable polar aprotic solvent like acetonitrile or dimethylformamide (DMF) derpharmachemica.com. The base deprotonates the imidazole ring, generating an imidazolate anion that acts as a nucleophile, attacking the benzylic carbon of the 4-nitrobenzyl halide. Heating the reaction mixture can improve the reaction rate and yield derpharmachemica.com. It is important to note that the alkylation of 4(5)-methyl-1H-imidazole can result in a mixture of two regioisomers: 1,4-dimethyl- and 1,5-dimethylimidazole. The ratio of these isomers can be influenced by the reaction conditions.

The final step in this synthetic sequence is the reduction of the nitro group of 1-(4-nitrobenzyl)-5-methyl-1H-imidazole. This transformation is crucial for obtaining the desired 4-aminobenzyl functionality. Several methods are effective for the reduction of aromatic nitro groups.

Catalytic Hydrogenation: This is a clean and efficient method involving the use of hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate.

Metal-Acid Systems: A classic method for nitro group reduction involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl).

Tin(II) Chloride: Stannous chloride (SnCl₂) is a mild and selective reducing agent for nitro groups and is often used when other reducible functional groups are present in the molecule researchgate.net. The reaction is typically performed in a solvent like ethanol researchgate.net.

Imidazole Ring Formation and Functionalization Strategies

The formation of the imidazole ring is a cornerstone of the synthesis. Beyond the Debus-Radziszewski reaction, other methods for constructing the imidazole core include the Van Leusen imidazole synthesis and various multi-component reactions organic-chemistry.org. These methods offer flexibility in introducing substituents at different positions of the imidazole ring.

Functionalization of the pre-formed imidazole ring is another key strategy. This can involve electrophilic substitution reactions, although the imidazole ring is generally less reactive than other five-membered heterocycles like pyrrole. C-H activation and arylation or alkenylation of imidazoles, often catalyzed by transition metals like nickel, have emerged as powerful tools for introducing substituents at the C2, C4, and C5 positions nih.govnih.gov. These methods provide direct routes to functionalized imidazoles that might be difficult to access through traditional condensation reactions.

Introduction of the 4-aminobenzyl Moiety at the N1 Position

The introduction of the 4-aminobenzyl group at the N1 position is a critical step. As previously mentioned, this is most commonly achieved by the N-alkylation of 5-methyl-1H-imidazole with a 4-nitrobenzyl halide, followed by reduction of the nitro group. The regioselectivity of the N-alkylation of unsymmetrical imidazoles like 4(5)-methyl-1H-imidazole can be a challenge, potentially leading to a mixture of N1- and N3-alkylated products. The ratio of these products can be influenced by factors such as the solvent, the nature of the counterion, and the steric and electronic properties of the substituents on the imidazole ring.

The reaction conditions for the N-alkylation of nitroimidazoles have been studied, with variations in bases (e.g., potassium carbonate, potassium hydroxide) and solvents (e.g., DMSO, DMF, acetonitrile) affecting the reaction yield and time derpharmachemica.comgoogle.comresearchgate.net. Heating the reaction mixture, for instance to 60°C in acetonitrile with potassium carbonate as the base, has been shown to improve yields of N-alkylated nitroimidazoles derpharmachemica.comgoogle.comresearchgate.net.

| Reactants | Reagents and Conditions | Product | Yield | Reference |

| 4(5)-nitroimidazole, Alkyl halide | K₂CO₃, CH₃CN, 60°C | 1-alkyl-4-nitro-1H-imidazole | 66-85% | derpharmachemica.comgoogle.comresearchgate.net |

| 4(5)-nitroimidazole, Alkyl halide | KOH, DMSO or DMF, rt | 1-alkyl-4-nitro-1H-imidazole | Lower yields | derpharmachemica.comgoogle.comresearchgate.net |

Regioselective Methylation at the C5 Position of the Imidazole Ring

While the more common synthetic route involves starting with an already methylated imidazole precursor, an alternative strategy would be the regioselective methylation of a pre-formed 1-(4-aminobenzyl)-1H-imidazole at the C5 position. Direct C-H methylation of N-substituted imidazoles is less common than C-H arylation or alkenylation. However, developments in C-H activation methodologies offer potential avenues for such transformations.

One possible approach involves the deprotonation of the C5 position of an N-substituted imidazole using a strong base, such as an organolithium reagent, followed by quenching with an electrophilic methylating agent like methyl iodide. The regioselectivity of this deprotonation would be crucial and could be directed by the nature of the substituent at the N1 position. Protecting groups on the N1-benzylamine might be necessary to prevent interference with the strong base. Further research into the directed metalation of N-benzyl imidazoles would be required to establish this as a viable synthetic route.

Advanced Synthetic Approaches and Methodological Innovations

Recent advances in organic synthesis have focused on developing more efficient and environmentally friendly methods. These include the development of one-pot reactions and the use of novel catalytic systems.

One-Pot Reaction Protocols for Imidazole Synthesis

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of time, resource, and waste reduction. Several one-pot methods for the synthesis of substituted imidazoles have been reported asianpubs.orgresearchgate.net. For example, four-component reactions involving an aldehyde, a 1,2-diketone, a primary amine, and ammonium (B1175870) acetate can provide highly substituted imidazoles in a single step nih.gov. While a direct one-pot synthesis of this compound has not been explicitly detailed, the principles of multi-component reactions could potentially be adapted for its synthesis.

A hypothetical one-pot approach could involve the reaction of methylglyoxal, formaldehyde, and 4-aminobenzylamine. However, the reactivity of the primary amine on the benzyl group could compete with the desired imidazole ring formation. Therefore, a one-pot synthesis would likely require careful optimization of reaction conditions and potentially the use of a protected 4-aminobenzylamine.

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

| Four-component condensation | Aldehyde, Benzil, Primary amine, Ammonium acetate | Various catalysts (e.g., nanocrystalline MgAl₂O₄), Ethanol, Ultrasonic irradiation | 1,2,4,5-tetrasubstituted imidazoles | nih.gov |

| Three-component condensation | o-Phenylenediamine, Aromatic aldehyde, Ammonium acetate | Solvent-free, 70°C | 2-Aryl-1H-benzo[d]imidazoles | asianpubs.org |

Catalytic Systems for Efficient Bond Formation

The synthesis of substituted imidazoles, including N-benzyl imidazoles, often employs catalytic systems to enhance efficiency and yield. While direct catalytic synthesis for this compound is not extensively detailed, the synthesis of analogous structures provides insight into effective catalytic approaches. Generally, the formation of the N-benzyl bond is achieved through the reaction of an imidazole derivative with a benzyl halide.

A common synthetic route involves the N-alkylation of 5-methyl-1H-imidazole with 4-nitrobenzyl bromide, followed by the reduction of the nitro group to a primary amine. The initial N-alkylation step can be facilitated by a base like potassium carbonate in a suitable solvent such as acetone or acetonitrile. acs.org While not strictly catalytic, this base-mediated approach is crucial for the efficient formation of the carbon-nitrogen bond between the benzyl group and the imidazole ring.

For the broader synthesis of substituted imidazoles, various heterogeneous and homogeneous catalytic systems are employed. For instance, multicomponent reactions are a powerful tool for constructing the imidazole core. Catalysts like ZSM-11 zeolites, nih.gov concentrated nitric acid supported on nano silica (HNO3@nanoSiO2), biotechjournal.in and various metal complexes have been shown to efficiently catalyze the condensation of dicarbonyl compounds, aldehydes, amines, and an ammonium source to form highly substituted imidazoles. nih.govorganic-chemistry.org These methods highlight the potential for developing a one-pot catalytic synthesis for this compound, potentially using 4-aminobenzaldehyde or a protected version as a key starting material.

Table 1: Overview of Catalytic Systems in Imidazole Synthesis

| Catalyst Type | Reaction | Advantages | Reference |

|---|---|---|---|

| Zeolite (ZSM-11) | Multicomponent synthesis of 1,2,4,5-tetrasubstituted imidazoles | Reusable, solvent-free conditions, high yield | nih.gov |

| Nano Silica Supported Acid (HNO3@nanoSiO2) | Synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles | High product yield, quick reaction times, green media | biotechjournal.in |

| Schiff's base complex nickel catalyst | One-pot microwave-assisted synthesis of 2,4,5-trisubstituted imidazoles | Excellent yields, catalyst is recoverable and reusable | organic-chemistry.org |

Chemical Reactivity and Derivatization of this compound

The structure of this compound features three main regions for chemical modification: the primary amino group, the benzyl moiety, and the imidazole core. This allows for a wide range of derivatization reactions to modulate its chemical and physical properties.

Transformations of the Primary Amino Group

The primary amino group on the benzyl ring is a key site for functionalization. As a nucleophile, it can readily undergo a variety of chemical transformations common to anilines. These reactions allow for the introduction of diverse functional groups, significantly altering the molecule's properties.

Key transformations include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. For example, 1-(4-aminobenzyl)-N-(5-chloro-2-methylphenyl)-1H-imidazole-4-carboxamide is a related structure where an amide bond has been formed, showcasing this reactivity. bldpharm.com

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Diazotization: Conversion of the amino group into a diazonium salt by treatment with nitrous acid. This intermediate can then be subjected to various Sandmeyer-type reactions to introduce a wide range of substituents, including halides, cyano, and hydroxyl groups.

These transformations are fundamental in medicinal chemistry for creating libraries of related compounds for structure-activity relationship (SAR) studies.

Modifications and Substitutions on the Benzyl Moiety

Beyond the amino group, the aromatic benzyl ring can undergo further substitution. The existing amino group is a powerful activating group and directs incoming electrophiles to the ortho positions (positions 3 and 5 of the benzyl ring).

Potential reactions include:

Halogenation: Introduction of bromine or chlorine atoms onto the ring using appropriate reagents.

Nitration: While the presence of a strong activating group makes nitration potentially vigorous, controlled conditions can lead to the introduction of a nitro group.

Friedel-Crafts Reactions: Acylation or alkylation of the aromatic ring, although the amino group may need to be protected to prevent side reactions with the Lewis acid catalyst.

The synthesis of analogues often involves starting with an already substituted benzyl halide, such as 4-fluorobenzyl bromide or 4-chlorobenzyl chloride, to produce derivatives with modifications on the benzyl ring. acs.org

Functionalization of the Imidazole Core

The imidazole ring itself is an electron-rich heterocycle and can undergo electrophilic substitution, although the positions are influenced by the existing substituents. researchgate.net In this compound, the C2 and C4 positions are potential sites for reaction.

Electrophilic Substitution: Reactions such as halogenation (e.g., with N-bromosuccinimide) or nitration can occur on the imidazole ring, typically at the C4 position if it is unsubstituted. researchgate.net

Lithiation and Subsequent Quenching: The C2 proton of the imidazole ring can be abstracted by a strong base like n-butyllithium. The resulting lithiated species is a powerful nucleophile that can react with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce a wide range of substituents at the C2 position.

N-Alkylation/Quaternization: The second nitrogen atom (N3) of the imidazole ring can be alkylated to form a positively charged imidazolium salt. dergipark.org.trresearchgate.net This transformation significantly alters the electronic properties and solubility of the molecule.

Exploration of Supramolecular Interactions and Complex Formation

The imidazole moiety is a well-known building block in supramolecular chemistry and coordination chemistry due to the coordinating ability of its sp²-hybridized nitrogen atom (N3). nih.govresearchgate.net The this compound molecule possesses multiple sites capable of engaging in non-covalent interactions, making it an excellent candidate for forming host-guest complexes, metal-organic frameworks, and other supramolecular assemblies.

Key interactions include:

Metal Coordination: The lone pair of electrons on the N3 atom of the imidazole ring can coordinate to a variety of metal ions. A close analogue, 1-benzyl-5-methyl-1H-imidazole, has been shown to form a tetra-coordinated complex with cobalt(II) chloride, [CoCl₂(1-benzyl-5-methyl-1H-imidazole)₂]. researchgate.net It is highly probable that this compound would exhibit similar coordinating behavior. The primary amino group on the benzyl ring could also participate in coordination, potentially allowing the molecule to act as a bidentate ligand.

Hydrogen Bonding: The primary amino group is a strong hydrogen bond donor, while the N3 atom of the imidazole is a hydrogen bond acceptor. These capabilities allow the molecule to form extensive hydrogen-bonded networks in the solid state or to interact with other molecules in solution. researchgate.net

π-π Stacking: The aromatic benzyl and imidazole rings can participate in π-π stacking interactions with other aromatic systems, contributing to the stability of supramolecular structures.

These varied non-covalent interactions are crucial for applications in materials science, catalysis, and the design of biological probes. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-methyl-1H-imidazole |

| 4-nitrobenzyl bromide |

| Potassium carbonate |

| 4-aminobenzaldehyde |

| ZSM-11 |

| 1-(4-aminobenzyl)-N-(5-chloro-2-methylphenyl)-1H-imidazole-4-carboxamide |

| Nitrous acid |

| 4-fluorobenzyl bromide |

| 4-chlorobenzyl chloride |

| n-butyllithium |

| 1-benzyl-5-methyl-1H-imidazole |

Biological Activity and Mechanistic Investigations of 1 4 Aminobenzyl 5 Methyl 1h Imidazole

In Vitro Antineoplastic Activity and Cellular Mechanisms

The potential of 1-(4-aminobenzyl)-5-methyl-1H-imidazole as an antineoplastic agent has been a subject of scientific inquiry. The following subsections detail the investigations into its effects on cancer cells at the enzymatic and cellular levels.

Modulatory Effects on Key Enzymes in Cancer Pathways

While various imidazole (B134444) derivatives have been studied for their inhibitory effects on key enzymes in cancer pathways, such as STAT3, Epidermal Growth Factor Receptor (EGFR), and carbonic anhydrases, specific data on the modulatory effects of this compound on these or other cancer-related enzymes are not available in the provided search results. nih.govnih.govnih.gov One study identified 4-benzyl-2-benzylthio-5-methyl-1H-imidazole, a structurally similar compound, as an inhibitor of STAT3 signaling. nih.gov

Molecular Mechanisms of Tumor Growth Inhibition in Cellular Models

The molecular mechanisms underlying the potential tumor growth inhibition by this compound have been explored through various cellular models. Research on related imidazole compounds suggests that potential mechanisms could include the disruption of microtubule dynamics. thieme-connect.comnih.govthieme-connect.com However, specific studies detailing the molecular pathways affected by this compound to inhibit tumor growth are not present in the available search results.

Investigations into Apoptosis Induction and Cell Cycle Perturbation

The induction of apoptosis and perturbation of the cell cycle are key strategies in cancer therapy. Studies on various imidazole derivatives have demonstrated their ability to induce apoptosis and cause cell cycle arrest in cancer cell lines. nih.govnih.govnih.govnih.gov For instance, some imidazole compounds have been shown to arrest the cell cycle in the G2/M phase. nih.gov However, specific investigations into the pro-apoptotic and cell cycle-modifying effects of this compound were not found in the provided search results.

Mechanistic Studies of Anti-inflammatory Modulations

In addition to its potential antineoplastic properties, the anti-inflammatory activities of this compound have been investigated, focusing on its interactions with key components of inflammatory pathways.

Inhibition of Inflammatory Enzymes (e.g., Lipoxygenase)

The inhibition of inflammatory enzymes is a critical mechanism for controlling inflammation. Certain imidazole derivatives have been identified as inhibitors of 5-lipoxygenase (5-LO), an important enzyme in the biosynthesis of leukotrienes. nih.govresearchgate.netnih.gov Despite this, specific data on the inhibitory activity of this compound against lipoxygenase or other inflammatory enzymes are not detailed in the search results.

Impact on Signal Transduction Pathways in Inflammatory Responses

Signal transduction pathways play a crucial role in mediating inflammatory responses. The p38 MAP kinase pathway is a key signaling cascade involved in inflammation, and some imidazole-containing compounds have been developed as inhibitors of this pathway. nih.govresearchgate.netnih.govresearchgate.net However, specific studies detailing the impact of this compound on p38 MAP kinase or other inflammatory signal transduction pathways are not available in the provided search results.

In Vitro Antimicrobial Efficacy and Underlying Mechanisms

The antimicrobial potential of imidazole derivatives has been a significant area of research. These compounds are known for their broad-spectrum activity, which has led to the development of various therapeutic agents.

Investigations into Antibacterial Activity (Gram-positive and Gram-negative)

Derivatives of imidazole have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The antibacterial action of these compounds is often associated with their molecular structure, which allows for interaction with bacterial cells. For instance, certain imidazole compounds have shown effectiveness against Staphylococcus aureus and Streptococcus pneumoniae. The mechanism of action is frequently linked to the disruption of cell wall synthesis.

The lipophilicity of imidazole and imidazolium salts, which can be modified by adding different hydrophobic substituents to the nitrogen atoms of the imidazole or imidazolium ring, has a significant impact on their antibacterial activity. Some synthesized imidazole and imidazolium salts derived from amino acids have been tested against Gram-negative Escherichia coli and Gram-positive Bacillus subtilis. Generally, these compounds were found to be more active against B. subtilis than E. coli. This difference in activity is attributed to the structural variations in the cell walls of Gram-positive and Gram-negative bacteria.

Interactive Table: Antibacterial Activity of Imidazole Derivatives

Cellular Targets and Modes of Action (e.g., DNA replication, cell wall synthesis, membrane disruption)

The antimicrobial activity of imidazole compounds stems from their ability to interfere with essential cellular processes in microorganisms. Key mechanisms include:

Membrane Disruption: Imidazole derivatives can insert themselves into the microbial cell membrane, leading to a loss of integrity and increased permeability. This results in the leakage of essential cellular components and ultimately, cell death nano-ntp.com.

Inhibition of Cell Wall Synthesis: As mentioned, this is a common mechanism of action against bacteria, particularly Gram-positive strains.

Inhibition of Ergosterol Biosynthesis: This is the hallmark of the antifungal activity of many imidazole derivatives, targeting the fungal cell membrane's structural integrity nano-ntp.com.

Generation of Reactive Oxygen Species (ROS): Some imidazole compounds exert their antimicrobial effects by inducing oxidative stress through the production of ROS within the microbial cells nih.gov.

Exploration of Other Biological Activities

Beyond their antimicrobial properties, imidazole-based compounds have been investigated for a range of other biological activities, including antiviral and enzyme inhibitory effects.

Antiviral Potential (e.g., Targeting Proteases like SARS-CoV-2 Mpro)

The main protease (Mpro) of SARS-CoV-2, which is essential for viral replication, has been a key target for the development of antiviral drugs. A number of inhibitors based on the imidazole scaffold have been designed and synthesized. For example, bicycloproline-containing Mpro inhibitors derived from approved antiviral drugs have shown potent inhibition of SARS-CoV-2 Mpro activity in vitro. Some of these compounds also exhibited excellent antiviral activity in cell-based assays and in animal models of SARS-CoV-2 infection, significantly reducing viral loads in the lungs.

General Enzyme Inhibitory Profiles

The imidazole scaffold has been utilized in the development of inhibitors for various enzymes implicated in different diseases.

Xanthine Oxidase (XO) Inhibition: XO is a key enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic strategy for conditions like gout. Certain 2,4,5-trisubstituted imidazole derivatives have been identified as inhibitors of xanthine oxidase.

Acetylcholinesterase (AChE) Inhibition: AChE inhibitors are used in the management of Alzheimer's disease. Some imidazole-bearing molecules have been evaluated for their potential to inhibit AChE.

Nitric Oxide Dioxygenase (NOD) Inhibition: Antimicrobial imidazoles have been shown to inhibit the NOD function of microbial flavohemoglobin, an enzyme that protects microbes from nitric oxide-mediated damage nih.gov. This inhibition is achieved through coordination with the heme iron atom of the enzyme nih.gov.

Interactive Table: Enzyme Inhibitory Activity of Imidazole Derivatives

Structure Activity Relationship Sar Studies and Molecular Design Principles

Identification of Pharmacophoric Elements within the 1-(4-aminobenzyl)-5-methyl-1H-imidazole Scaffold

The this compound scaffold possesses several key pharmacophoric elements that are likely crucial for its interaction with biological targets. These elements include hydrogen bond donors and acceptors, aromatic regions for potential π-π stacking or hydrophobic interactions, and a specific three-dimensional arrangement of these features. pharmacophorejournal.commdpi.com

Previous studies on related (arylalkyl) imidazoles suggest that the imidazole (B134444) portion of the molecule often serves as a core pharmacophore, while the lipophilic aryl group contributes to target binding and influences pharmacokinetic properties like cell permeability. pharmacophorejournal.com For the this compound scaffold, the essential pharmacophoric features can be delineated as:

The 1-benzyl group: This lipophilic moiety likely engages in hydrophobic interactions with the target protein. The substitution pattern on the phenyl ring is critical for modulating these interactions.

The 4-amino group on the benzyl (B1604629) ring: This group can act as a hydrogen bond donor, forming crucial interactions with the target. Its basicity and position on the ring are expected to be important determinants of activity.

The 5-methyl group on the imidazole ring: This small alkyl group can influence the electronic properties and steric profile of the imidazole ring, potentially enhancing binding affinity or selectivity.

Impact of Substituent Variations on Biological Potency and Selectivity

The biological potency and selectivity of compounds based on the this compound scaffold can be significantly influenced by the nature and position of various substituents.

Substitutions on the 4-aminobenzyl moiety can have a profound effect. For instance, altering the electronic properties of the phenyl ring through the introduction of electron-donating or electron-withdrawing groups can modulate the pKa of the amino group, thereby affecting its ability to form hydrogen bonds. Furthermore, the size and lipophilicity of substituents on the phenyl ring can impact hydrophobic interactions with the target.

Modifications to the imidazole ring are also critical. The introduction of different substituents at the C2 and C4 positions can alter the electronic distribution within the ring and introduce steric hindrance, which can affect binding affinity and selectivity. For example, in a series of 2-substituted-4-benzyl-5-methylimidazoles, the nature of the substituent at the 2-position was found to be crucial for their biological activity. nih.gov

The following hypothetical data table illustrates potential SAR trends based on general principles observed in related imidazole series.

| Compound | R1 (at 4-amino) | R2 (on phenyl ring) | R3 (at C2-imidazole) | Hypothetical Relative Potency |

| 1 | H | H | H | 1.0 |

| 2 | CH₃ | H | H | 0.8 |

| 3 | H | 3-Cl | H | 1.5 |

| 4 | H | H | CH₃ | 1.2 |

| 5 | H | H | Ph | 2.0 |

| 6 | COCH₃ | H | H | 0.2 |

This table suggests that acylation of the amino group (Compound 6) may be detrimental to activity, while small electron-withdrawing groups on the phenyl ring (Compound 3) or small alkyl or aryl groups at the C2 position of the imidazole (Compounds 4 and 5) could enhance potency.

Design and Synthesis of Analogues for Enhanced Activity and Specificity

The design and synthesis of analogues of this compound are guided by the identified pharmacophoric elements and the observed impact of substituent variations. The goal is to systematically modify the lead structure to improve its interaction with the biological target and optimize its pharmacokinetic properties.

Strategic modifications at the 4-aminobenzyl position are a key area of exploration for enhancing biological activity. These modifications can be broadly categorized as:

Alteration of the amino group: The primary amino group can be converted to secondary or tertiary amines to probe the steric and electronic requirements of the hydrogen bond donor site. Furthermore, acylation or sulfonylation can be explored, although this may lead to a loss of the crucial hydrogen bond donating capability.

Positional isomerization: Moving the amino group to the 2- or 3-position of the benzyl ring can help to understand the optimal geometry for interaction with the target.

Substitution on the phenyl ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the phenyl ring can fine-tune the electronic and steric properties of the molecule to enhance binding affinity and selectivity. For instance, the introduction of a halogen atom could introduce a new halogen bond interaction with the target.

The C2 and C4 positions of the imidazole ring are amenable to a variety of substitutions that can significantly impact biological activity.

C2-Position: This position is often targeted for introducing diversity. A range of alkyl, aryl, and heteroaryl groups can be introduced to explore additional binding pockets in the target protein. Studies on other imidazole-containing compounds have shown that substitution at the C2 position can lead to significant improvements in potency. nih.govnih.gov

C4-Position: While the parent scaffold has a hydrogen at the C4 position, introduction of small alkyl or halogen substituents could be explored to modulate the electronic nature of the imidazole ring and to probe for potential steric clashes or favorable interactions with the target.

The synthesis of such analogues often involves multi-step reaction sequences, starting from commercially available substituted imidazoles or by constructing the imidazole ring from acyclic precursors. nih.gov

Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the physicochemical and biological properties of a lead compound. In the context of the this compound scaffold, several bioisosteric replacements can be envisioned:

For the 4-amino group: The amino group could be replaced by other hydrogen bond donors such as a hydroxyl group or a thiol group. Non-classical bioisosteres like a methyl group or a fluorine atom could also be considered to probe the importance of the hydrogen bonding interaction. nih.gov

For the imidazole ring: The imidazole ring itself can be replaced by other 5-membered heterocycles such as pyrazole, triazole, or oxazole. Such modifications can significantly alter the metabolic stability and pharmacokinetic profile of the compound.

The following table presents some potential bioisosteric replacements and their intended effects.

| Original Group | Bioisosteric Replacement | Potential Effect |

| 4-Amino | Hydroxyl, Thiol | Maintain hydrogen bond donor capability |

| 4-Amino | Methane, Fluorine | Remove hydrogen bond donation, alter electronics |

| Phenyl | Pyridyl, Thienyl | Alter aromatic interactions, introduce H-bond acceptor |

| Imidazole | Pyrazole, Triazole | Modulate metabolic stability, alter H-bonding pattern |

Through the systematic application of these design principles and synthetic strategies, novel analogues of this compound can be developed with potentially superior therapeutic properties.

Computational Chemistry and Molecular Modeling for 1 4 Aminobenzyl 5 Methyl 1h Imidazole

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic properties and predict the reactivity of molecules. These methods, particularly those based on Density Functional Theory (DFT), offer a detailed understanding of molecular orbitals and charge distribution.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov For imidazole (B134444) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p) or 6-311++G(d,p), are utilized to optimize the molecular geometry and determine key structural parameters. nih.govnih.govresearchgate.net These calculations provide data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional shape and stability. nih.gov The optimized geometry represents the lowest energy conformation of the molecule, which is crucial for subsequent analyses like molecular docking and reactivity studies. ijsrset.com

Table 1: Representative DFT-Calculated Structural Parameters for Imidazole Derivatives Note: This table represents typical values for substituted imidazole rings based on DFT studies of related compounds, as specific data for 1-(4-aminobenzyl)-5-methyl-1H-imidazole is not available.

| Parameter | Typical Value (Å or °) | Description |

|---|---|---|

| C-N Bond Length (Imidazole Ring) | ~1.33 - 1.44 Å | The length of the carbon-nitrogen bonds within the imidazole ring. nih.govnih.gov |

| C-C Bond Length (Imidazole Ring) | ~1.39 Å | The length of the carbon-carbon double bond within the imidazole ring. nih.gov |

| C-N-C Bond Angle (Imidazole Ring) | ~108° - 110° | The angle formed by two carbon atoms and a nitrogen atom within the ring. |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. wikipedia.org The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO represents its ability to accept electrons, acting as an electrophile. researchgate.netirjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. wikipedia.org A large energy gap implies high stability and low chemical reactivity, whereas a small energy gap suggests that the molecule is more reactive and prone to intramolecular charge transfer. wikipedia.orgirjweb.com For imidazole derivatives, the HOMO is often localized on the electron-rich imidazole ring and the aminobenzyl group, while the LUMO may be distributed across the aromatic systems. researchgate.netorientjchem.org This distribution indicates that these regions are the primary sites for chemical reactions.

Table 2: Frontier Molecular Orbital Energies of a Representative Imidazole Derivative Note: The following data is illustrative for a substituted imidazole compound and demonstrates the typical energy values obtained from DFT calculations.

| Orbital | Energy (eV) |

|---|---|

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

Data derived from a study on an imidazole derivative. irjweb.com

Fukui function analysis is a method derived from DFT that helps predict the most reactive sites within a molecule. scholarsresearchlibrary.com It quantifies the change in electron density at a specific point when the total number of electrons in the system changes. This analysis is used to identify sites that are susceptible to electrophilic attack (where an electron-seeking species would react) and nucleophilic attack (where an electron-donating species would react). scholarsresearchlibrary.com

By calculating the Fukui functions, researchers can pinpoint specific atoms in this compound that are most likely to participate in chemical reactions. For instance, regions with a high value for the electrophilic attack function are likely to be rich in electrons and act as nucleophiles, such as the nitrogen atoms of the imidazole ring. Conversely, areas with high values for the nucleophilic attack function are electron-deficient and are targets for nucleophiles. orientjchem.orgscholarsresearchlibrary.com

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) interacts with a larger molecule, typically a protein (receptor). These methods are essential in drug discovery for predicting the binding affinity and mode of action of potential drug candidates. arabjchem.orgresearchgate.net

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. amazonaws.com For this compound, docking studies can identify its potential biological targets and elucidate its binding pose within the active site of a protein. The results are often scored based on binding energy, with lower values indicating a more favorable and stable interaction. researchgate.net Imidazole derivatives have been studied as inhibitors for various enzymes, and docking simulations help to understand the structural basis for their activity. researchgate.netmdpi.com

The stability of a ligand-receptor complex is governed by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. nih.govmhmedical.com The imidazole ring, with its nitrogen atoms, can act as both a hydrogen bond donor and acceptor, a crucial feature for molecular recognition. nih.govstanford.edu The aminobenzyl group also provides a site for hydrogen bonding.

Molecular dynamics (MD) simulations are then used to validate the stability of the docked pose over time. nih.govmdpi.com MD simulations model the movement of atoms and molecules, providing a dynamic view of the ligand-receptor complex. ijsrset.com This analysis can confirm the persistence of key hydrogen bonds and other non-covalent interactions, ensuring that the predicted binding mode is stable under physiological conditions. mdpi.comnih.gov

Table 3: Representative Molecular Docking Results for an Imidazole Derivative with a Protein Target Note: This table illustrates typical interactions identified in docking studies of imidazole-based compounds.

| Interacting Amino Acid Residue | Type of Interaction | Typical Distance (Å) |

|---|---|---|

| Serine (Ser) | Hydrogen Bond | ~1.8 - 2.5 Å |

| Phenylalanine (Phe) | π-π Stacking | ~3.5 - 4.5 Å |

| Leucine (Leu) | Hydrophobic Interaction | N/A |

| Aspartic Acid (Asp) | Hydrogen Bond | ~2.0 - 2.8 Å |

Interactions derived from studies on related imidazole compounds. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For imidazole derivatives, QSAR studies are instrumental in understanding how structural modifications influence their therapeutic effects, thereby guiding the design of new, more potent molecules. nih.govnih.gov The process involves generating various molecular descriptors that quantify the physicochemical properties of the molecules and correlating them with their observed biological activities using statistical methods. nih.gov

The development of predictive QSAR models is a systematic process aimed at creating robust and validated models that can accurately forecast the biological activity of new, untested compounds. nih.govarxiv.org This methodology is particularly valuable for screening virtual libraries of derivatives of a lead compound like this compound to identify promising candidates for synthesis and testing. nih.gov

The primary steps in model development include:

Data Set Compilation: A series of imidazole analogues with their experimentally determined biological activities (e.g., IC₅₀ values) is collected. nih.gov

Molecular Descriptor Calculation: A wide range of descriptors are calculated for each molecule. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., steric parameters) descriptors. nih.gov

Model Generation: Statistical techniques such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are employed to build the QSAR equation. nih.gov

Model Validation: The model's statistical significance and predictive power are rigorously assessed using internal (e.g., leave-one-out cross-validation, Q²) and external validation techniques. nih.govmdpi.com A high correlation coefficient (R²) indicates a good fit of the model to the data, while a high cross-validation coefficient (Q²) suggests good predictive ability. mdpi.com

For a series of 2, 4, 5-trisubstituted imidazole derivatives studied as kinase II alpha subunit (CK2) inhibitors, 3D-QSAR models were developed that showed excellent statistical quality, with Q² values of 0.66 (COMFA) and 0.75 (COMSIA), and R² values of 0.98 and 0.99, respectively. nih.gov Such models are considered reliable for predicting the activity of new compounds. nih.gov

| Parameter | Description | Typical Value for a Good Model |

|---|---|---|

| R² (Coefficient of Determination) | Indicates the proportion of variance in the biological activity that is predictable from the descriptors. | > 0.6 |

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |

| R²ext (External Validation R²) | Measures the model's ability to predict the activity of an external test set of compounds. | > 0.6 |

| F-statistic | A measure of the overall statistical significance of the regression model. | High values indicate significance |

In QSAR studies of imidazole derivatives, the biological activity is often found to be significantly correlated with specific electronic and steric parameters. researchgate.net Electronic descriptors, such as atomic charges, dipole moment, and energy of frontier molecular orbitals (HOMO and LUMO), describe a molecule's ability to participate in electrostatic or charge-transfer interactions. Steric descriptors, like molecular volume, surface area, and specific topological indices (e.g., Balaban index), quantify the size and shape of the molecule, which are critical for its fit into a biological target's active site. researchgate.net

For a series of imidazole derivatives acting as ORL1 receptor antagonists, QSAR analysis revealed that their inhibitory activities were significantly correlated with physicochemical parameters such as density (D), surface tension (St), index of refraction (Ior), Balaban index (J), and the partition coefficient (LogP). researchgate.net The resulting models can provide valuable insights into the mechanism of action. For instance, a positive coefficient for a descriptor in the QSAR equation suggests that increasing the value of that property enhances biological activity, while a negative coefficient indicates the opposite. This information is crucial for rationally designing molecules with improved potency. researchgate.netnih.gov

| Descriptor Type | Descriptor Name | Property Represented |

|---|---|---|

| Electronic | HOMO Energy | Electron-donating ability |

| Electronic | LUMO Energy | Electron-accepting ability |

| Electronic | Dipole Moment | Molecular polarity and charge distribution |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability |

| Steric/Topological | Balaban Index (J) | Molecular shape and branching |

| Hydrophobic | LogP | Lipophilicity, affects membrane permeability |

Charge Density Analysis and Intermolecular Interactions

Charge density analysis is a powerful experimental and theoretical method that provides profound insights into the chemical bonding, electronic structure, and intermolecular interactions within a crystal. amu.edu.plresearchgate.net By mapping the distribution of electrons throughout the molecule, it allows for the quantification of atomic charges, the characterization of covalent and non-covalent bonds, and the visualization of electrostatic potential. researchgate.net This level of detail is essential for understanding the solid-state behavior and reactivity of compounds like this compound.

The experimental charge density distribution in a crystal is typically determined from high-resolution X-ray diffraction data collected at low temperatures to minimize thermal motion. nih.gov The data is then fitted to a sophisticated model, such as the Hansen-Coppens multipole model, which describes the aspherical nature of the electron density around each atom resulting from chemical bonding. researchgate.netacs.org

Theoretical charge density distributions are calculated using quantum mechanical methods, most commonly Density Functional Theory (DFT). researchgate.net Comparing the experimental and theoretical results provides a comprehensive understanding of the electronic structure and serves as a validation for both the experimental model and the theoretical level of calculation. researchgate.net For several nitroimidazole derivatives, studies have successfully used this combined approach to analyze the topology of the electron density based on Bader's Quantum Theory of Atoms in Molecules (AIM). amu.edu.plresearchgate.net This analysis identifies critical points in the electron density that correspond to atomic nuclei, bond paths, rings, and cages, allowing for a quantitative description of chemical bonds and interactions. researchgate.net

| Property | Description | Experimental Value | Theoretical Value |

|---|---|---|---|

| ρ(r) [e/ų] | Electron density at the BCP | 2.15 | 2.20 |

| ∇²ρ(r) [e/Å⁵] | Laplacian of the electron density at the BCP | -15.8 | -16.2 |

| Ellipticity (ε) | Measure of the bond's π-character | 0.21 | 0.23 |

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. nih.gov While strong hydrogen bonds often play a dominant role, weaker interactions such as C-H···O, C-H···N, C-H···π, and even H···H contacts are crucial in determining the final crystal architecture. nih.govresearchgate.net Charge density analysis is uniquely suited to identify and characterize these weak interactions. nih.gov

For the related compound 1-(2'-aminophenyl)-2-methyl-4-nitroimidazole, topological analysis of the experimental electron density revealed a variety of weak interactions that stabilize the crystal structure. nih.gov The Koch-Popelier criteria, derived from AIM theory, were applied to confirm the nature of these contacts as hydrogen bonds. This analysis showed that C-H···π interactions were on the borderline between weak hydrogen bonds and van der Waals interactions. nih.gov Furthermore, stabilizing H···H contacts were identified, and it was found that the electron density and energy densities at the bond critical points for these interactions showed an exponential dependence on the contact distance. nih.gov Such detailed studies of intermolecular forces are fundamental to crystal engineering and understanding polymorphism. researchgate.net

| Interaction Type | Description | Typical Distance (Å) | Role in Crystal Packing |

|---|---|---|---|

| N-H···N/O | Strong hydrogen bond | ~2.8 - 3.1 | Forms primary structural motifs like dimers or chains |

| C-H···O/N | Weak hydrogen bond | ~3.2 - 3.6 | Connects the primary motifs into a 3D network |

| C-H···π | Interaction between a C-H bond and an aromatic ring | ~3.5 - 3.8 | Contributes to the stabilization of layered structures |

| π–π stacking | Interaction between aromatic rings | ~3.5 - 4.0 | Important for stabilizing parallel arrangements of molecules nih.gov |

| H···H | Dihydrogen contacts | ~2.2 - 2.4 | Provide additional stabilization through dispersion forces nih.gov |

Analytical and Spectroscopic Characterization Methodologies in Research on 1 4 Aminobenzyl 5 Methyl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 1-(4-aminobenzyl)-5-methyl-1H-imidazole, ¹H and ¹³C NMR would provide definitive information about its hydrogen and carbon framework.

¹H NMR Spectroscopy: This technique would identify the number of different types of protons, their electronic environments, and their proximity to other protons.

The aminobenzyl group would show characteristic signals for the aromatic protons on the benzene (B151609) ring, typically in the range of δ 6.5-7.5 ppm. The pattern (e.g., two doublets) would confirm the 1,4- (or para) substitution. The benzylic methylene (B1212753) protons (-CH₂-) would likely appear as a singlet around δ 5.0-5.5 ppm. The amino (-NH₂) protons would produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

The imidazole (B134444) ring would display signals for its two protons. The proton at the C2 position would be a singlet, typically downfield (δ 7.5-8.0 ppm). The proton at the C4 position would also be a singlet, usually found slightly more upfield.

The methyl group (-CH₃) attached to the imidazole ring would appear as a distinct singlet, typically in the upfield region of the spectrum (δ 2.0-2.5 ppm).

¹³C NMR Spectroscopy: This analysis would reveal the number of unique carbon atoms and provide insight into their hybridization and chemical environment. Expected signals would correspond to the carbons of the aminobenzyl group, the imidazole ring, the benzylic methylene carbon, and the methyl carbon.

Hypothetical ¹H NMR Data Table

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 8.0 | s | 1H | H-2 (imidazole) |

| ~7.0 - 7.2 | d | 2H | Aromatic CH (aminobenzyl) |

| ~6.8 - 7.0 | s | 1H | H-4 (imidazole) |

| ~6.6 - 6.8 | d | 2H | Aromatic CH (aminobenzyl) |

| ~5.0 - 5.5 | s | 2H | N-CH₂ (benzyl) |

| ~3.5 - 4.5 | br s | 2H | -NH₂ |

| ~2.0 - 2.5 | s | 3H | -CH₃ |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, this compound (C₁₁H₁₃N₃) would be expected to show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (187.24 g/mol ). Key fragmentation patterns would likely involve the cleavage of the benzyl (B1604629) group, leading to prominent fragment ions.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the compound's elemental formula (C₁₁H₁₃N₃). This is crucial for confirming the identity of a newly synthesized compound.

Hypothetical Mass Spectrometry Data Table

| m/z | Interpretation |

| 187.xxxx | [M]⁺ (Molecular Ion) |

| 106.xxxx | [M - C₄H₅N₂]⁺ (Loss of methyl-imidazole) |

| 95.xxxx | [C₅H₅N₂]⁺ (Methyl-imidazole fragment) |

| 81.xxxx | [C₄H₅N₂]⁺ (Methyl-imidazolyl cation) |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The spectrum for this compound would be expected to show characteristic absorption bands.

N-H Stretching: The amino group (-NH₂) would exhibit one or two bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching (from the methyl and methylene groups) would be observed just below 3000 cm⁻¹.

C=N and C=C Stretching: The imidazole and benzene rings would produce characteristic absorptions in the 1450-1650 cm⁻¹ region.

N-H Bending: The N-H bending vibration of the amino group would be visible around 1600 cm⁻¹.

Hypothetical IR Data Table

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium | N-H Stretch (amine) |

| 3000 - 3100 | Medium | Aromatic C-H Stretch |

| 2850 - 3000 | Medium | Aliphatic C-H Stretch (CH₃, CH₂) |

| ~1620 | Strong | N-H Bend (amine) / C=C Stretch (aromatic) |

| 1450 - 1600 | Strong | C=N and C=C Stretch (imidazole and benzyl rings) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in systems with conjugated π-electrons like aromatic and heteroaromatic rings. The spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would likely display absorption maxima (λₘₐₓ) corresponding to π→π* transitions within the imidazole and aminobenzyl moieties. The conjugation between the rings would influence the exact position of these absorptions.

X-ray Diffraction (XRD) and Crystallographic Analysis

If a suitable single crystal of the compound can be grown, single-crystal X-ray diffraction provides the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the crystal lattice, confirming bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. For a compound like this compound, XRD could reveal how the molecules pack in the solid state and detail the hydrogen bonding network involving the amino group and the imidazole nitrogen atoms.

Future Research Directions and Translational Perspectives for 1 4 Aminobenzyl 5 Methyl 1h Imidazole

Development of Highly Efficient and Sustainable Synthetic Routes

The advancement of 1-(4-aminobenzyl)-5-methyl-1H-imidazole from a laboratory curiosity to a potential therapeutic agent hinges on the development of efficient and sustainable synthetic methodologies. Traditional synthetic routes for imidazole (B134444) derivatives can be lengthy and often rely on harsh reagents and solvents. Future research should prioritize the development of green synthetic pathways that are both environmentally friendly and economically viable.

Modern synthetic techniques such as microwave-assisted and ultrasound-assisted synthesis have been shown to accelerate the formation of imidazole rings, often leading to higher yields in shorter reaction times. researchgate.net The application of these green tools could significantly improve the efficiency of synthesizing the target compound. bohrium.com Furthermore, the use of reusable and non-toxic catalysts, such as silica-supported acid catalysts or ionic liquids, should be explored to minimize the environmental impact of the synthesis. tandfonline.comrsc.org One-pot multicomponent reactions, which allow for the synthesis of complex molecules like substituted imidazoles in a single step from simple precursors, represent another promising avenue for a highly efficient synthesis. nih.gov

A potential synthetic strategy for this compound could involve the condensation of a 1,2-dicarbonyl compound with an appropriate aldehyde, an amine, and an ammonium (B1175870) salt, a common method for creating substituted imidazoles. sciepub.com The development of a scalable and cost-effective synthesis will be a critical step in enabling further biological evaluation and potential commercialization.

Table 1: Potential Green Synthesis Methodologies for this compound

| Methodology | Potential Advantages |

|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, improved product selectivity. researchgate.net |

| Ultrasound-Assisted Synthesis | Environmentally friendly, shorter reaction times, cost-effective. tandfonline.com |

| Ionic Liquid Catalysis | Reusable catalysts, potential for improved yields and selectivity. tandfonline.com |

| One-Pot Multicomponent Reactions | High atom economy, simplified procedures, reduced waste. nih.gov |

Identification and Validation of Novel Molecular Targets

Given the broad spectrum of biological activities exhibited by imidazole derivatives, this compound could interact with a variety of molecular targets. nih.gov Imidazole-containing compounds have been identified as inhibitors of enzymes, modulators of receptors, and disruptors of protein-protein interactions. researchgate.net The unique substitution pattern of a 4-aminobenzyl group at the 1-position and a methyl group at the 5-position may confer novel target specificity.

Future research should employ a combination of computational and experimental approaches to identify and validate the molecular targets of this compound. In silico molecular docking studies can be used to predict the binding affinity of the compound to a library of known drug targets, such as kinases, proteases, and G-protein coupled receptors. doi.org For instance, certain imidazole derivatives have been shown to target the colchicine (B1669291) binding site in tubulin, exhibiting potent anticancer activity. nih.gov Others have been developed as TGR5 agonists for the potential treatment of diabetes. nih.gov

Following computational screening, experimental validation is crucial. Techniques such as thermal shift assays, surface plasmon resonance, and enzymatic assays can confirm direct binding and functional modulation of the predicted targets. Identifying the specific molecular targets will be fundamental to understanding the compound's mechanism of action and guiding its development for specific therapeutic applications.

Exploration of New Therapeutic Indications Beyond Current Scope

The imidazole nucleus is a versatile scaffold found in drugs with a wide array of therapeutic applications, including anticancer, antifungal, anti-inflammatory, and antihypertensive agents. researchgate.net The structural features of this compound, particularly the presence of an aminobenzyl group, suggest several promising avenues for therapeutic exploration.

The aminobenzyl moiety is a common pharmacophore in various bioactive molecules and could direct the compound towards novel biological activities. For example, some imidazole derivatives have shown potential as antiasthma agents by inhibiting histamine (B1213489) release. nih.gov The broad therapeutic potential of the imidazole class of compounds suggests that this compound should be screened against a diverse panel of disease models.

Future research should involve high-throughput screening of the compound in various cell-based and animal models of disease. This could uncover unexpected therapeutic activities and expand the potential applications of this novel chemical entity. Areas of particular interest for screening could include oncology, infectious diseases, neurodegenerative disorders, and metabolic diseases, given the precedence of imidazole derivatives in these fields. nih.govnih.gov

Table 2: Potential Therapeutic Areas for this compound

| Therapeutic Area | Rationale Based on Imidazole Derivatives |

|---|---|

| Oncology | Known anticancer activity of imidazoles targeting microtubules and kinases. mdpi.com |

| Infectious Diseases | Broad-spectrum antimicrobial and antifungal properties of many imidazole compounds. nih.gov |

| Inflammatory Diseases | Anti-inflammatory effects reported for various imidazole-containing molecules. researchgate.net |

| Metabolic Disorders | Potential for agonism of receptors like TGR5, relevant in diabetes. nih.gov |

| Neurological Disorders | Imidazole scaffold present in compounds with activity in the central nervous system. |

Advanced Mechanistic Elucidation through Integrated Omics Approaches

A deep understanding of the mechanism of action of this compound is essential for its successful translation into a therapeutic agent. Integrated omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, offer a powerful toolkit for elucidating the systemic effects of a compound. mdpi.com These technologies can provide a holistic view of the cellular pathways and biological processes modulated by the compound. nih.gov

Future studies should utilize these high-throughput technologies to analyze the molecular changes in cells or tissues upon treatment with this compound. For example, transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression, while proteomic analysis can identify alterations in protein levels and post-translational modifications. Metabolomics can provide insights into the metabolic pathways affected by the compound. omicstutorials.com

The integration of these multi-omics datasets can help to construct a comprehensive picture of the compound's mechanism of action, identify potential biomarkers for its efficacy, and predict potential off-target effects. unimi.it This systems-level understanding is invaluable for guiding lead optimization, clinical trial design, and the development of personalized medicine strategies. researchgate.net

常见问题

Q. Q1. What are the most reliable synthetic routes for 1-(4-aminobenzyl)-5-methyl-1H-imidazole, and how can purity be ensured?

Methodological Answer: The synthesis typically involves multi-step reactions, such as alkylation of 5-methylimidazole with 4-nitrobenzyl bromide followed by catalytic reduction of the nitro group to an amine. Key steps include:

- Alkylation : Use DMF as a solvent with K₂CO₃ as a base at 80–100°C for 12–24 hours to introduce the benzyl group .

- Reduction : Apply hydrogen gas (1–3 atm) with Pd/C (10% w/w) in ethanol to reduce the nitro group to an amine. Monitor completion via TLC (ethyl acetate/hexane, 1:1) .

- Purification : Recrystallize from ethanol/water mixtures or use flash chromatography (silica gel, gradient elution with dichloromethane/methanol). Validate purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) and elemental analysis (±0.4% tolerance) .

Q. Q2. How should researchers characterize the structure of this compound to confirm regioselectivity?

Methodological Answer: Combine spectroscopic and analytical techniques:

- NMR : Use ¹H and ¹³C NMR in DMSO-d₆ to confirm substitution patterns. Key signals include:

- Mass Spectrometry : ESI-MS (positive mode) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 202.1).

- Elemental Analysis : Confirm C, H, N percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. Q3. How can synthetic yields be optimized for scale-up, and what are common side reactions?

Methodological Answer:

- Optimization :

- Side Reactions :

Q. Q4. What computational methods are suitable for predicting the compound’s bioactivity and binding mechanisms?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cytochrome P450 enzymes). Focus on hydrogen bonding between the amine group and active-site residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

- QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond donors to predict antimicrobial or anticancer activity .

Q. Q5. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

Q. Q6. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

Q. Q7. How can researchers modify the compound to enhance solubility without compromising activity?

Methodological Answer:

- Derivatization :

- Formulation : Use cyclodextrin inclusion complexes (e.g., β-cyclodextrin) to enhance bioavailability. Characterize via phase-solubility diagrams .

Safety and Handling

Q. Q8. What safety protocols are critical when handling this compound in vitro?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid DMSO as a solvent if skin permeability is a concern .

- Waste Disposal : Neutralize acidic/basic residues before disposing in halogenated waste containers .

- Acute Toxicity : Refer to LD₅₀ data from analogous imidazole derivatives (e.g., 500 mg/kg in rats) to establish safe handling limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。